4-nitrobenzyl 2-(2-furoylamino)benzoate

Lipophilicity Membrane permeability Prodrug design

4-Nitrobenzyl 2-(2-furoylamino)benzoate is a hybrid ester molecule that integrates a 4-nitrobenzyl alcohol-derived prodrug moiety with a 2-furoylamino-substituted benzoic acid core. The compound belongs to a class of nitrobenzoate esters that have demonstrated enhanced antimycobacterial activity relative to their free acid counterparts, a property attributed to improved membrane permeability and intracellular activation by mycobacterial esterases.

Molecular Formula C19H14N2O6
Molecular Weight 366.3 g/mol
Cat. No. B3634908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrobenzyl 2-(2-furoylamino)benzoate
Molecular FormulaC19H14N2O6
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
InChIInChI=1S/C19H14N2O6/c22-18(17-6-3-11-26-17)20-16-5-2-1-4-15(16)19(23)27-12-13-7-9-14(10-8-13)21(24)25/h1-11H,12H2,(H,20,22)
InChIKeyYSARMLOCFYKICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl 2-(2-furoylamino)benzoate: Compound Identity and Procurement Considerations


4-Nitrobenzyl 2-(2-furoylamino)benzoate is a hybrid ester molecule that integrates a 4-nitrobenzyl alcohol-derived prodrug moiety with a 2-furoylamino-substituted benzoic acid core . The compound belongs to a class of nitrobenzoate esters that have demonstrated enhanced antimycobacterial activity relative to their free acid counterparts, a property attributed to improved membrane permeability and intracellular activation by mycobacterial esterases [1]. The presence of both a nitroaromatic group and a furan heterocycle confers distinct physicochemical and potential bioreductive properties that differentiate this compound from simpler benzoate esters lacking these functional elements [2].

Why Generic Substitution of 4-Nitrobenzyl 2-(2-furoylamino)benzoate with Simple Analogs Is Not Advisable


Direct substitution of 4-nitrobenzyl 2-(2-furoylamino)benzoate with structurally simpler analogs—such as methyl 4-(2-furoylamino)benzoate, ethyl 4-(2-furoylamino)benzoate, or 4-nitrobenzyl benzoate—introduces significant functional and pharmacokinetic liabilities. The 4-nitrobenzyl ester confers prodrug characteristics enabling potential bioreductive activation in hypoxic or nitroreductase-rich environments, a feature absent in alkyl ester counterparts [1]. Concurrently, the ortho-positioned 2-furoylamino group on the benzoate ring modulates electronic distribution and hydrogen-bonding capacity in ways that para-substituted analogs cannot replicate . Class-level evidence from nitrobenzoate libraries further demonstrates that aromatic nitro substitution markedly enhances antimycobacterial potency compared to non-nitrated benzoate esters, while the specific ester leaving group governs intracellular activation kinetics and cytotoxicity profiles [2].

Quantitative Differentiation of 4-Nitrobenzyl 2-(2-furoylamino)benzoate from Closest Structural Analogs


Enhanced Lipophilicity (cLogP) Relative to Alkyl Ester Analogs

The 4-nitrobenzyl ester of 2-(2-furoylamino)benzoate exhibits a calculated partition coefficient (cLogP) of approximately 3.8, representing a 1.4 log unit increase over the ethyl ester analog (ethyl 4-(2-furoylamino)benzoate, cLogP = 2.4) and a 0.8 log unit increase over the methyl ester analog (methyl 4-(2-furoylamino)benzoate, cLogP ≈ 3.0). This elevated lipophilicity is derived from the extended aromatic surface area contributed by the 4-nitrobenzyl group [1].

Lipophilicity Membrane permeability Prodrug design

Prodrug Activation Potential via Nitroreductase-Mediated Bioreduction

The 4-nitrobenzyl group is a well-established substrate for bacterial nitroreductases (NTRs), undergoing enzymatic reduction to the corresponding 4-aminobenzyl derivative with concomitant ester cleavage. In contrast, the methyl and ethyl ester analogs lack this nitroaromatic moiety and therefore cannot undergo NTR-mediated activation. Comparative studies on 4-nitrobenzyl carbapenem prodrugs demonstrate that the p-nitrobenzyl (pNb) ester confers antibacterial activity that is selectively unmasked upon hydrogenolysis or enzymatic reduction, whereas the free acid forms exhibit no such activation latency [1].

Bioreductive activation Nitroreductase Hypoxia-targeted

Antimycobacterial Activity Enhancement Conferred by Aromatic Nitro Substitution

A systematic evaluation of 64 nitrobenzoate and nitrothiobenzoate derivatives against M. tuberculosis H37Rv revealed that compounds bearing aromatic nitro substitution exhibit markedly superior antimycobacterial activity compared to non-nitrated benzoate esters. The most active compounds in the library were those containing 3,5-dinitro substitution, with MIC values in the low micromolar range, whereas non-nitrated analogs showed MIC values >100 µM [1]. While 4-nitrobenzyl 2-(2-furoylamino)benzoate was not explicitly tested in this library, its 4-nitrobenzyl motif aligns it with the nitrobenzoate class that consistently outperforms non-nitrated comparators.

Antimycobacterial M. tuberculosis Nitrobenzoate

Ortho-Substitution Pattern Alters Hydrogen-Bonding and Metabolic Stability

The 2-furoylamino group is positioned ortho to the ester carbonyl on the benzoate ring in 4-nitrobenzyl 2-(2-furoylamino)benzoate, whereas commercially prevalent analogs such as ethyl 4-(2-furoylamino)benzoate and methyl 4-(2-furoylamino)benzoate bear the furoylamino substituent at the para position [1]. This regioisomeric difference substantially impacts intramolecular hydrogen-bonding networks, with ortho-substituted derivatives capable of forming a six-membered intramolecular hydrogen bond between the amide NH and the ester carbonyl oxygen. Such conformational restriction can enhance metabolic stability by shielding the ester bond from enzymatic hydrolysis and may alter target binding orientation [2].

Regioisomer differentiation Metabolic stability Structure-activity relationship

Reduced Off-Target Angiotensin II Receptor Activity Compared to 4-Nitrobenzyl Benzoate

4-Nitrobenzyl benzoate, a close structural analog lacking the furoylamino substituent, exhibits measurable antagonist activity at the mouse AT1a angiotensin II receptor with an IC50 of 1.08 × 10⁶ nM (1.08 mM) in HEK293T cell-based assays [1]. The presence of the 2-furoylamino group in 4-nitrobenzyl 2-(2-furoylamino)benzoate introduces additional steric bulk and hydrogen-bonding capacity that is predicted to abrogate this off-target interaction, thereby improving selectivity for the intended antimicrobial target profile. No comparable receptor activity data exist for methyl or ethyl furoylamino benzoate esters.

Selectivity Off-target activity AT1 receptor

Recommended Research and Procurement Applications for 4-Nitrobenzyl 2-(2-furoylamino)benzoate


Antimycobacterial Prodrug Development and Structure-Activity Relationship (SAR) Studies

This compound is optimally positioned as a nitrobenzoate ester prodrug candidate for tuberculosis drug discovery. Its 4-nitrobenzyl motif aligns with the most active class of antimycobacterial nitrobenzoates identified in systematic library screening, where nitro-substituted esters demonstrated MIC values 10- to 100-fold lower than non-nitrated comparators [1]. Researchers should prioritize this compound over non-nitrated furoylamino benzoate esters when exploring hypoxia-activated or esterase-dependent prodrug strategies targeting M. tuberculosis.

Nitroreductase-Responsive Probe and Trigger Development

The 4-nitrobenzyl group serves as a validated trigger for bacterial nitroreductase (NTR) enzymes, enabling selective payload release in NTR-expressing pathogens or hypoxic microenvironments [2]. 4-Nitrobenzyl 2-(2-furoylamino)benzoate provides a modular scaffold for constructing NTR-activatable fluorescent probes, cytotoxic agents, or antibacterial prodrugs. Unlike methyl or ethyl ester analogs, this compound's nitroaromatic moiety confers the essential bioreductive activation handle required for such applications [3].

Regioisomer-Dependent Metabolic Stability Investigations

The ortho-substitution pattern of the 2-furoylamino group relative to the ester carbonyl enables investigation of intramolecular hydrogen-bonding effects on esterase-mediated hydrolysis rates [4]. Comparative studies between this ortho-substituted derivative and its para-substituted analogs (e.g., ethyl 4-(2-furoylamino)benzoate) can elucidate structure-stability relationships critical for optimizing prodrug pharmacokinetics. This regioisomeric distinction is not available with commercially prevalent para-substituted furoylamino benzoates [5].

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